2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by a cyclopenta[b]pyridine core structure with a butylamino substituent at the 2-position and a carbonitrile group at the 3-position. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyanoacetic acid hydrazones with sodium (2-oxocyclopentylidene)methanolate under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The butylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes and induce cytotoxicity in cancer cells.
Biological Research: It is used in studies investigating the mechanisms of action of pyridine derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular pathways and proteins, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-chromene-3-carbonitrile: This compound shares a similar carbonitrile group and has shown antiproliferative activity against various cancer cell lines.
2-Amino-3-cyanopyridine: Another pyridine derivative with antimicrobial and anticancer properties.
Uniqueness
2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a butylamino and a carbonitrile group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(butylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H17N3/c1-2-3-7-15-13-11(9-14)8-10-5-4-6-12(10)16-13/h8H,2-7H2,1H3,(H,15,16) |
InChI Key |
DLXQGJSYSFYSNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C2CCCC2=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.